3-Methylamino-4-nitro-benzoic acid ethyl ester
Description
3-Methylamino-4-nitro-benzoic acid ethyl ester is a nitro-substituted benzoic acid derivative featuring a methylamino group at position 3 and a nitro group at position 4, esterified with ethanol. These compounds are typically synthesized via nucleophilic substitution or amidation reactions, often involving K₂CO₃ in polar aprotic solvents like DMF, followed by purification via liquid-liquid extraction .
Properties
IUPAC Name |
ethyl 3-(methylamino)-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQRFNRVPHKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methylamino-4-nitro-benzoic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H12N2O4
- Molar Mass : 224.22 g/mol
- Structural Characteristics : The compound features a methylamino group and a nitro group on the benzene ring, which contribute to its reactivity and biological interactions.
The biological activity of 3-Methylamino-4-nitro-benzoic acid ethyl ester is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . This inhibition can lead to reduced tumor growth and metastasis.
- Signal Transduction Pathways : The compound may modulate pathways associated with cell proliferation and survival, particularly in cancer cells. Research indicates that it can affect the MAPK/ERK pathway, which is crucial for cell division and differentiation .
Biological Activity
Several studies have documented the biological activities of 3-Methylamino-4-nitro-benzoic acid ethyl ester:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It has been reported to induce apoptosis in these cells, thereby inhibiting their growth .
- Anti-inflammatory Properties : The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is significant for conditions where inflammation plays a critical role, such as arthritis .
Case Studies
- In Vitro Studies :
- Animal Models :
Pharmacokinetics
The pharmacokinetic profile of 3-Methylamino-4-nitro-benzoic acid ethyl ester suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized by hepatic enzymes with potential formation of active metabolites.
- Excretion : Excreted via renal pathways, with a half-life estimated at approximately 6 hours .
Comparative Analysis
To better understand the unique properties of this compound, it is compared with similar bioactive compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Methylamino-4-nitro-benzoic acid | Anticancer, Anti-inflammatory | EGFR/VEGFR inhibition |
| 4-Amino-3-nitrobenzoic acid | Cytotoxic against leukemia cells | Induction of apoptosis |
| Ethyl 4-(methylamino)-3-nitrobenzoate | Antimicrobial | Disruption of bacterial cell wall synthesis |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings and Trends
- Structural Stability: Crystallographic studies of analogs like methyl 3-amino-4-butanamido-5-methyl-benzoate reveal planar aromatic rings stabilized by N–H⋯O and C–H⋯O hydrogen bonds, critical for solid-state stability .
- Electrochemical Applications : Ethyl esters (e.g., propionic acid ethyl ester) improve electrolyte capacity in lithium-ion batteries, indicating utility in energy storage .
Q & A
Q. What purification strategies are effective for isolating 3-methylamino-4-nitro-benzoic acid ethyl ester from reaction mixtures?
- Methodology : Column chromatography using silica gel and a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) resolves polar impurities. Recrystallization from ethanol or methanol can further enhance purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and store 3-methylamino-4-nitro-benzoic acid ethyl ester to ensure stability?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or nitro-group degradation. Conduct stability assays under varying conditions (pH, temperature) using accelerated stability testing protocols (e.g., ICH Q1A guidelines). Monitor degradation via UV-Vis spectroscopy (λ ~255 nm for nitroaromatics) .
Q. What safety precautions are critical when working with this compound?
- Methodology : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Refer to SDS guidelines for nitroaromatic compounds, which may pose mutagenic risks .
Advanced Research Questions
Q. How can regioselectivity challenges in the nitration and methylation of benzoic acid derivatives be addressed?
- Methodology : Nitration typically favors the para position due to steric and electronic effects. To achieve 4-nitro substitution, use mixed acid (HNO/HSO) at 0–5°C. Methylamino introduction may require protecting the carboxylic acid group (e.g., esterification first) to direct electrophilic substitution . Computational modeling (DFT) predicts reaction pathways and regioselectivity.
Q. What analytical approaches resolve discrepancies in spectral data interpretation for this compound?
- Methodology : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign peaks. For conflicting mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. Cross-validate with X-ray crystallography if crystalline samples are obtainable .
Q. How does the electronic nature of the nitro and methylamino groups influence the compound’s reactivity in further functionalization?
- Methodology : The nitro group is electron-withdrawing, activating the ring for nucleophilic aromatic substitution (e.g., replacement with –OH or –SH). The methylamino group, being weakly electron-donating, may direct electrophiles to meta positions. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. water) quantify these effects .
Q. What strategies mitigate by-product formation during esterification, such as hydrolysis or transesterification?
Q. How can researchers compare the biological or catalytic activity of this compound with structural analogs (e.g., methyl esters or halogenated derivatives)?
- Methodology : Synthesize analogs (e.g., 3-methylamino-4-nitro-benzoic acid methyl ester) and conduct comparative assays. For biological activity, test against model organisms (e.g., Aedes aegypti larvae) using dose-response curves. For catalytic applications, evaluate esterase-like activity via UV kinetics (hydrolysis of p-nitrophenyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
